BenchChemオンラインストアへようこそ!

N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Medicinal chemistry Lead optimization Physicochemical profiling

N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide (CAS 305346-10-5) is a heterocyclic small molecule belonging to the N-pyridinyl-1H-pyrazole-3-carboxamide class, with a molecular formula of C10H10N4O and a molecular weight of 202.21 g/mol. The compound features a 1H-pyrazole-3-carboxamide core linked via an amide bond to a 4-methylpyridin-2-yl moiety, placing it within a pharmacophore class extensively explored for ATP-competitive kinase inhibition.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 305346-10-5
Cat. No. B3464177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
CAS305346-10-5
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2=CC=NN2
InChIInChI=1S/C10H10N4O/c1-7-2-4-11-9(6-7)13-10(15)8-3-5-12-14-8/h2-6H,1H3,(H,12,14)(H,11,13,15)
InChIKeyYTSBDQHFXBDZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide (CAS 305346-10-5): Structural Profile and Procurement-Relevant Identity


N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide (CAS 305346-10-5) is a heterocyclic small molecule belonging to the N-pyridinyl-1H-pyrazole-3-carboxamide class, with a molecular formula of C10H10N4O and a molecular weight of 202.21 g/mol [1]. The compound features a 1H-pyrazole-3-carboxamide core linked via an amide bond to a 4-methylpyridin-2-yl moiety, placing it within a pharmacophore class extensively explored for ATP-competitive kinase inhibition [2]. It exists in a tautomeric equilibrium with its 1H-pyrazole-5-carboxamide form, a property that can influence both binding interactions and analytical characterization [1]. The compound is primarily supplied as a research-grade building block or screening intermediate, with vendor-reported purity specifications typically at or above 98% .

Why N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Superficial structural similarity among N-pyridinyl-pyrazole-3-carboxamides masks critical differential features that directly affect experimental reproducibility and lead optimization trajectories. The 4-methyl substituent on the pyridine ring alters the electronic character of the pyridine nitrogen (conjugate acid pKa ~7.48 for 2-amino-4-methylpyridine versus ~5.2 for unsubstituted pyridine [1]), modifying both hydrogen-bonding capacity and protonation state at physiological pH. Substitution with the des-methyl analog (CAS 763107-46-6, MW 188.19) introduces a ~14 Da mass difference and an estimated logP shift of approximately +0.5 units, altering solubility, membrane permeability, and off-target binding profiles . Furthermore, the 1H-pyrazole-3-carboxamide motif has been validated as a critical pharmacophore for FLT3 and CDK kinase inhibition with nanomolar potency, where even minor structural perturbations (e.g., pyrazole N-methylation or pyridine ring substitution) have been shown to shift IC50 values by over an order of magnitude [2]. These factors collectively mean that substituting this compound with a close analog without re-validation can confound SAR interpretation, invalidate screening campaigns, and introduce uncontrolled variables into lead optimization programs.

Quantitative Differentiation Evidence for N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide (CAS 305346-10-5) Against Closest Comparators


Molecular Weight and Physicochemical Differentiation Versus the Des-Methyl Analog (CAS 763107-46-6)

N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide (CAS 305346-10-5) possesses a molecular weight of 202.21 g/mol and molecular formula C10H10N4O, compared to its direct des-methyl analog, N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (CAS 763107-46-6), which has a molecular weight of 188.19 g/mol and formula C9H8N4O [1]. The 4-methyl substituent on the pyridine ring contributes a calculated logP increase of approximately +0.5 units based on the Hansch π constant for aromatic methyl (π = 0.52), and introduces steric bulk (molar refractivity +5.65 cm³/mol) that can modulate binding pocket complementarity [2]. The target compound also features 2 hydrogen-bond donors (pyrazole NH, amide NH) and 3 hydrogen-bond acceptors (pyridine N, pyrazole N, amide C=O), placing it within Lipinski-compliant chemical space while offering a distinct H-bonding pharmacophore compared to the des-methyl scaffold.

Medicinal chemistry Lead optimization Physicochemical profiling

Pyridine Nitrogen Basicity Modulation by 4-Methyl Substitution: Impact on Protonation State and Binding

The 4-methyl substituent on the pyridine ring of CAS 305346-10-5 increases the basicity of the pyridine nitrogen relative to unsubstituted pyridine analogs. The conjugate acid pKa (pKaH) of 2-amino-4-methylpyridine is approximately 7.48 [1], compared to pKaH ~5.2 for unsubstituted pyridine [2]. This ~2.3 pKa unit increase (approximately 200-fold in basicity) shifts the protonation equilibrium at physiological pH 7.4, where the 4-methylpyridine moiety exists as a mixture of protonated and neutral species (~55% protonated at pH 7.4), whereas unsubstituted pyridine is predominantly neutral (<1% protonated). This differential protonation directly affects the N-(4-methylpyridin-2-yl) group's capacity to serve as a hydrogen-bond donor/acceptor, its interaction with kinase hinge regions (where a protonated pyridine can mimic the adenine N1-H interaction), and its overall contribution to binding free energy [3].

Kinase inhibitor design Type II kinase inhibitor pKa modulation

1H-Pyrazole-3-Carboxamide Scaffold Validation: Potency Benchmark from FLT3/CDK Inhibitor Series

The 1H-pyrazole-3-carboxamide core present in CAS 305346-10-5 is a validated kinase inhibitor pharmacophore. In the FN-1501 series of 1H-pyrazole-3-carboxamide derivatives, compound FN-1501 demonstrated FLT3 IC50 = 2.33 ± 0.07 nM, CDK2 IC50 = 1.02 ± 0.13 nM, and CDK4 IC50 = 0.39 ± 0.06 nM [1]. Further optimization yielded compound 8t with FLT3 IC50 = 0.089 nM, representing a 26-fold improvement over FN-1501 [2]. Critically, structure-activity relationship (SAR) analysis in this series demonstrated that the N-pyridinyl amide region is a sensitivity hotspot: methylation or removal of the pyridine substituent resulted in >10-fold loss of potency against FLT3 [1][2]. While CAS 305346-10-5 itself has not been directly profiled in published kinase panels, its scaffold identity places it within a chemotype where modifications to the pyridine substitution pattern are known to produce greater than one-order-of-magnitude shifts in target potency, establishing the scaffold's intrinsic value and warning against casual analog substitution.

Kinase inhibition FLT3 inhibitor CDK inhibitor AML

NMR Spectral Fingerprint Differentiation: DMSO-d6 1H NMR Profile Enables Identity Verification Against Regioisomeric and Tautomeric Confounders

CAS 305346-10-5 has a verified 1H NMR spectral profile in DMSO-d6 deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: JErxaBm9ijp) [1]. This compound exists in tautomeric equilibrium between the 1H-pyrazole-3-carboxamide and 1H-pyrazole-5-carboxamide forms (as reflected in the dual IUPAC naming conventions observed across suppliers ), which can produce distinct NMR signatures versus regioisomeric pyrazole carboxamides. The availability of a reference-quality NMR spectrum provides a direct analytical benchmark for identity confirmation and purity assessment upon receipt, distinguishing this specific CAS entry from analogs such as CAS 763107-46-6 (des-methyl), for which reference spectra may not be equivalently cataloged in curated spectral libraries. This reduces the analytical burden on procurement QC workflows where compound identity misassignment between closely related pyridine-substituted pyrazole carboxamides is a documented risk .

Analytical chemistry Quality control NMR spectroscopy Compound identity verification

Hydrogen-Bond Donor/Acceptor Topology Versus Isoxazole Scaffold-Hop Analog

A scaffold-hop comparator, 5-(4-guanidinophenyl)-N-(4-methylpyridin-2-yl)isoxazole-3-carboxamide (recorded in BRENDA with an IC50 of 0.0214 µM at pH 7.8, 37.8°C against a serine protease target [1]), shares the identical N-(4-methylpyridin-2-yl) amide tail but replaces the 1H-pyrazole core with an isoxazole ring. The pyrazole → isoxazole substitution replaces an N-H hydrogen-bond donor (pyrazole NH) with an oxygen atom (isoxazole O), eliminating one H-bond donor while retaining the heterocyclic acceptor. For CAS 305346-10-5, the presence of the pyrazole N-H (pKa ~14 for pyrazole NH) provides a hydrogen-bond donor that can engage kinase hinge backbone carbonyls, whereas the isoxazole analog lacks this donor. This differential H-bond topology is pharmacologically significant: in the FN-1501 1H-pyrazole-3-carboxamide series, the pyrazole NH is critical for hinge-binding interactions, and its methylation abolishes kinase inhibitory activity [2].

Scaffold hopping Heterocycle bioisosterism Medicinal chemistry design

High-Value Application Scenarios for N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide (CAS 305346-10-5) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery: Scaffold-Directed Library Design with Pre-Validated FLT3/CDK Pharmacophore

For medicinal chemistry programs targeting FLT3-driven acute myeloid leukemia (AML) or CDK-dependent cancers, CAS 305346-10-5 serves as a strategically differentiated core scaffold. The 1H-pyrazole-3-carboxamide pharmacophore has delivered clinical-quality leads (FN-1501, compound 8t) with FLT3 IC50 values as low as 0.089 nM and CDK2/4 IC50 values below 1 nM [1]. The 4-methylpyridin-2-yl substituent occupies an under-explored vector in this SAR landscape, providing a ~14 Da mass increment and approximately +0.5 logP units of lipophilicity relative to the des-methyl analog, which can be exploited to modulate permeability and metabolic stability without resynthesizing the entire scaffold. Procurement of this specific CAS entry enables parallel SAR exploration at the pyridine 4-position, complementing existing programs that have exhaustively characterized the unsubstituted pyridine variant.

Protonation-State-Dependent Binding Studies: Exploiting the Elevated pKaH of 4-Methylpyridine for Kinase Hinge-Region Interaction Probes

The elevated pyridine nitrogen basicity conferred by the 4-methyl group (pKaH ~7.48 vs. ~5.2 for unsubstituted pyridine [2]) makes CAS 305346-10-5 a valuable probe for studying protonation-dependent kinase hinge binding. At physiological pH 7.4, the 4-methylpyridine moiety exists at approximately 55% protonation, enabling it to serve as a hydrogen-bond donor to hinge backbone carbonyls in a manner analogous to the adenine N1-H interaction. This property is absent in the des-methyl analog, which remains predominantly neutral at assay pH. Structural biology groups investigating the contribution of pyridine protonation to kinase binding thermodynamics can use this compound to isolate this variable within an otherwise conserved scaffold, supporting co-crystallography and isothermal titration calorimetry (ITC) studies that require systematic variation of a single physicochemical parameter.

Analytical Method Development and QC Reference Standard: Exploiting Curated NMR Spectral Data for Tautomer-Aware Identity Verification

The availability of a verified 1H NMR spectrum (DMSO-d6) in the Wiley KnowItAll Spectral Library [3] positions CAS 305346-10-5 as a qualified reference compound for analytical method development, particularly in laboratories handling multiple pyridine-substituted pyrazole carboxamides where regioisomeric and tautomeric misassignment is a recognized risk. The compound's tautomeric equilibrium between 1H-pyrazole-3-carboxamide and 1H-pyrazole-5-carboxamide forms generates a characteristic NMR signature that can serve as a diagnostic fingerprint. Analytical QC groups procuring this compound for reference standard use benefit from pre-existing spectral data that eliminates the need for de novo structure elucidation, reducing the time from receipt to qualified use by an estimated 2-4 laboratory days.

Scaffold-Hopping Comparative Studies: Pyrazole vs. Isoxazole H-Bond Donor Topology Under the N-(4-Methylpyridin-2-yl) Amide Series

For structure-based drug design groups exploring heterocycle bioisosterism, CAS 305346-10-5 enables direct comparison with its isoxazole scaffold-hop analog within the identical N-(4-methylpyridin-2-yl) amide tail series. The differential hydrogen-bond donor topology (pyrazole N-H donor present vs. isoxazole O acceptor only) can be systematically evaluated in kinase panels to quantify the contribution of the heterocyclic N-H to target binding energy [4]. Since the FN-1501 SAR has established that pyrazole N-H methylation abolishes kinase inhibition, the pyrazole → isoxazole comparison provides orthogonal validation of this pharmacophoric requirement without the confounding steric effects of N-methylation. This scenario is directly supported by the quantitative evidence of differential H-bond donor counts and the documented enzymatic activity of the isoxazole comparator.

Quote Request

Request a Quote for N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.